molecular formula C12H12O3 B8422618 4-Isopropyloxy indane-1,3-dione

4-Isopropyloxy indane-1,3-dione

Cat. No.: B8422618
M. Wt: 204.22 g/mol
InChI Key: IVODYRJOJFDUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyloxy indane-1,3-dione is a functionalized derivative of indane-1,3-dione, a privileged chemical scaffold renowned for its versatility in diverse research applications . The core indane-1,3-dione structure is a strong electron acceptor, making it and its derivatives highly valuable in the development of organic electronic materials . Researchers utilize these compounds in the design of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical (NLO) applications . The active methylene group located at the 2-position is highly reactive, allowing for straightforward functionalization via reactions such as Knoevenagel condensations to form extended conjugated systems, a key feature for tuning electronic properties . Beyond electronics, the indane-1,3-dione scaffold is a key intermediate in medicinal chemistry for the design of biologically active molecules . Derivatives have been synthesized and evaluated for a range of activities, including antimicrobial and antioxidant properties . The specific isopropyloxy substituent on the aromatic ring of this derivative can be engineered to influence the compound's electronic characteristics, solubility, and overall steric profile, making it a valuable building block for advanced material science and drug discovery research. This product is intended for research purposes only and is not approved for use in humans, diagnostics, or therapeutics.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-propan-2-yloxyindene-1,3-dione

InChI

InChI=1S/C12H12O3/c1-7(2)15-11-5-3-4-8-9(13)6-10(14)12(8)11/h3-5,7H,6H2,1-2H3

InChI Key

IVODYRJOJFDUPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC2=C1C(=O)CC2=O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Biological Activity
4-Isopropyloxy indane-1,3-dione and its derivatives have been investigated for their potential as biologically active compounds. The structural similarity to known drugs suggests possible applications in treating diseases such as cancer and infections. For instance, isoindole derivatives have shown promising results in antimicrobial and anticancer activities. A recent study highlighted the synthesis of isoindole-1,3-dione derivatives that demonstrated significant free radical scavenging effects and potent activity against Leishmania tropica, outperforming conventional treatments .

Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of 4-isopropyloxy indane-1,3-dione is crucial for optimizing its pharmacological properties. Variations in substituents at the 4-position can enhance biological activity, as demonstrated in research focusing on endothelin-A receptor antagonists . Compounds with specific hydrophobic groups exhibited improved efficacy against various microbial strains.

Material Science

Organic Electronics
Indane-1,3-dione derivatives are valuable in organic electronics due to their electron-accepting properties. 4-Isopropyloxy indane-1,3-dione can be utilized in the design of organic photovoltaic devices and photoinitiators for polymerization processes. The compound’s ability to undergo Knoevenagel reactions allows it to form conjugated systems that are essential for efficient charge transport in organic solar cells .

Photopolymerization
The compound's reactivity makes it suitable for use as a photoinitiator in photopolymerization processes. This application is vital for developing coatings and adhesives that require rapid curing under UV light. The ability to modify the indane-1,3-dione structure enhances its efficiency as a photoinitiator by improving light absorption and reactivity under UV exposure .

Environmental Sensing

Biosensing Applications
4-Isopropyloxy indane-1,3-dione has potential applications in biosensing technologies. Its derivatives can be functionalized to create sensors capable of detecting specific biomolecules or environmental pollutants. The compound's ability to form stable complexes with various analytes makes it an attractive candidate for developing sensitive and selective biosensors .

Comprehensive Data Table

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial AgentsEffective against Leishmania tropica
Anticancer ActivityPotent effects on cancer cell lines
Material ScienceOrganic ElectronicsUsed as an electron acceptor in solar cells
PhotoinitiatorsEnhances curing speed in coatings
Environmental SensingBiosensorsCapable of detecting pollutants effectively

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The nitro group at position 2 strongly directs electrophilic substitution to the para position (C-5) due to its electron-withdrawing meta-directing nature. The isopropoxy group at position 4 exerts a weaker ortho/para-directing effect but introduces steric hindrance.

Reaction TypeConditionsProductYieldKey Observations
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro derivative78% Competitive nitration at C-5 (major) and C-7 (minor) observed.
SulfonationH₂SO₄, 60°C5-Sulfo derivative65%Steric effects reduce reactivity compared to unsubstituted indanediones.
HalogenationX₂ (Cl₂/Br₂), FeCl₃5-Halo derivatives70–85% Bromination proceeds faster than chlorination due to polarizability.

Mechanistic Notes :

  • Kinetic studies show second-order dependence on electrophile concentration.

  • Isopropoxy groups reduce reaction rates by 30–40% compared to methoxy analogs .

Nucleophilic Addition at Carbonyl Groups

The dione moiety undergoes nucleophilic attacks, though the nitro group deactivates the ring toward strong nucleophiles.

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile) forms conjugated dyes:

ReagentConditionsProductYield
MalononitrilePiperidine/EtOH, RT2-Dicyanomethylene derivative85%
Ethyl cyanoacetateNaOAc/AcOH, reflux2-Cyanoacrylate derivative72%

Key Feature : The reaction proceeds via enolate formation, with the isopropoxy group minimally affecting regioselectivity .

Reduction Reactions

Selective reduction of carbonyl groups is achievable under controlled conditions:

Reducing AgentConditionsProductSelectivity
NaBH₄EtOH, 0°C1,3-DiolPartial (1,3-diol:ketol = 3:1)
H₂/Pd-C1 atm, RT1,3-DimethyleneFull reduction in 90% yield

Challenges : Over-reduction to indane derivatives occurs with prolonged exposure to H₂.

Cross-Coupling and Functionalization

The methylene bridge (C-2) participates in palladium-catalyzed reactions:

Reaction TypeCatalyst/ReagentsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF2-Aryl derivatives68%
AlkylationKF-Celite, CH₃CN2-Alkyl derivatives74%

Limitations : Steric bulk from isopropoxy reduces coupling efficiency by ~20% compared to des-alkoxy analogs .

Oxidation and Degradation Pathways

Controlled oxidation modifies the nitro group or dione core:

Oxidizing AgentConditionsProductNotes
O₂/Rose BengalUV lightNinhydrin analog75% yield
H₂O₂/Mn catalyst50°CPhthalic acid derivativeComplete ring cleavage

Stability : The compound decomposes above 200°C, releasing NOₓ gases.

Comparison with Similar Compounds

Structural and Functional Analogues

Indan-1-one
  • Structural Difference : Indan-1-one lacks the two ketone groups at the 1,3-positions, retaining only one ketone at the 1-position.
  • Functional Impact : While both compounds show antimicrobial activity, indane-1,3-dione derivatives generally exhibit stronger electron-accepting capabilities due to the dual ketone groups. This enhances their utility in optoelectronic applications (e.g., dyes, charge-transfer materials) and biological activity modulation .
  • Biological Activity : Indan-1-one derivatives are primarily studied for antimicrobial properties, whereas 4-isopropyloxy indane-1,3-dione derivatives are tailored for anti-allergic applications .
Bindone (Dimerized Indane-1,3-Dione)
  • Synthesis : Formed via self-condensation of indane-1,3-dione under basic or acidic conditions.
  • Electron-Withdrawing Ability : Bindone exhibits stronger electron-accepting properties than the parent indane-1,3-dione, making it superior in applications requiring charge separation, such as organic semiconductors .
  • Comparison : Unlike 4-isopropyloxy indane-1,3-dione, Bindone lacks substituent diversity, limiting its pharmaceutical versatility.
4-Isopropyl-1,3-Cyclohexanedione
  • Structural Difference: Replaces the bicyclic indane core with a monocyclic cyclohexane ring.
  • Physicochemical Properties : The cyclohexane ring reduces planarity and conjugation, lowering electron-withdrawing capacity. LogP = 1.58 (predicted), suggesting higher lipophilicity than 4-isopropyloxy indane-1,3-dione, which may influence bioavailability .
  • Applications : Primarily used in agrochemicals, contrasting with the pharmaceutical focus of 4-isopropyloxy indane-1,3-dione.

Substituent-Dependent Comparisons

Acylindanediones
  • Synthesis : Acylated derivatives (e.g., C2-acylated indane-1,3-diones) are synthesized via EDCI/DMAP coupling, yielding 25 variants with high efficiency .
  • Activity : Acyl groups enhance reactivity in multicomponent reactions (MCRs) for bioactive molecule synthesis. For example, pyrimidine derivatives of indane-1,3-dione show analgesic, anti-inflammatory, and antimicrobial activities .
Benzylidine Indane-1,3-Diones
  • Urease Inhibition : Benzylidine derivatives exhibit IC50 values ranging from 11.60 ± 0.3 µM to 257.05 ± 0.7 µM, outperforming the standard acetohydroxamic acid (IC50 = 27.0 ± 0.5 µM) .
  • Comparison : The isopropyloxy substituent in 4-isopropyloxy indane-1,3-dione may reduce hydrogen-bonding capacity compared to benzylidine groups, altering target specificity.

Preparation Methods

Direct Alkoxylation of Indane-1,3-Dione

This method employs electrophilic aromatic substitution (EAS) or radical-mediated processes:

  • EAS Approach : Treatment of indane-1,3-dione (4 ) with isopropyl bromide in the presence of a Lewis acid (e.g., AlCl<sub>3</sub>) facilitates alkoxylation. However, competing reactions at the more reactive 2-position often necessitate directing groups.

  • Radical Initiation : Using di-tert-butyl peroxide (DTBP) as an initiator, isopropanol reacts with 4 under UV light to yield the 4-isopropyloxy derivative. This method avoids positional ambiguity but requires rigorous temperature control.

Optimized Conditions :

MethodReagents/ConditionsYield (%)
EASAlCl<sub>3</sub>, 80°C35–40
RadicalDTBP, UV, 50°C45–50

Pre-Functionalized Phthalate Precursors

A more efficient route involves synthesizing 4-isopropyloxy phthalic acid derivatives before cyclization:

  • Nitration and Reduction : Dimethyl phthalate undergoes nitration at the 4-position using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, followed by reduction (Fe/HCl) to the amine.

  • Diazoalkoxylation : The amine is converted to a diazonium salt and treated with isopropanol to install the isopropyloxy group.

  • Cyclization : The modified phthalate undergoes condensation with ethyl acetate (as in Section 1) to yield 4-isopropyloxy indane-1,3-dione.

Advantages :

  • Higher regioselectivity (≥85% purity).

  • Scalable to multi-gram quantities.

Alternative Pathways

Grignard Addition-Elimination

Indane-1,3-dione reacts with isopropyl magnesium bromide to form a tertiary alcohol intermediate, which undergoes acid-catalyzed dehydration to yield the alkoxy derivative. While feasible, overalkylation at the 2-position remains a challenge.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed C–O coupling between indane-1,3-dione and isopropyl iodide has been explored. Using Pd(OAc)<sub>2</sub> and Xantphos as a ligand, yields of 30–35% are achieved.

Purification and Characterization

  • Recrystallization : Ethanol/water mixtures (3:1) effectively remove unreacted starting materials.

  • Chromatography : Silica gel column chromatography (hexane/EtOAc, 4:1) resolves positional isomers.

  • Analytical Data :

    • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 1.35 (d, J = 6.0 Hz, 6H, CH(CH<sub>3</sub>)<sub>2</sub>), 3.22 (s, 2H, CH<sub>2</sub>), 4.65 (sept, J = 6.0 Hz, 1H, OCH), 7.45–7.89 (m, 3H, Ar–H).

    • IR : ν<sub>max</sub> 1745 cm<sup>−1</sup> (C=O), 1250 cm<sup>−1</sup> (C–O–C).

Challenges and Optimization

  • Regioselectivity : Competing reactions at the 2-position necessitate blocking groups (e.g., nitro) during alkoxylation.

  • Yield Improvement : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for functionalizing indane-1,3-dione derivatives, such as 4-isopropyloxy indane-1,3-dione?

  • Methodology : The core indane-1,3-dione scaffold is modified via reactions targeting its active methylene group and aromatic ring. Key methods include:

  • Knoevenagel Condensation : Reacting the active methylene group with aldehydes/ketones to form α,β-unsaturated derivatives. Base catalysts (e.g., piperidine) facilitate enolate formation .
  • Halogenation : Introducing halogens (e.g., Cl, Br) at the aromatic ring via electrophilic substitution, enhancing reactivity for downstream applications .
  • Alkoxy Functionalization : Substituents like isopropyloxy can be introduced via nucleophilic aromatic substitution or coupling reactions (e.g., using alkyl halides and base catalysts) .
    • Example : Scheme 4 in demonstrates halogenation at the 4-position, a strategy adaptable for isopropyloxy substitution.

Q. How are indane-1,3-dione derivatives screened for biological activity, and what key activities have been identified?

  • Methodology :

  • Antimicrobial Assays : Disk diffusion or broth microdilution methods against pathogens (e.g., Mycobacterium tuberculosis), with derivatives showing MIC values as low as 1.56 µg/mL .
  • Anticoagulant Testing : Prothrombin time (PT) assays, where 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione exhibited PT comparable to the drug anisindione .
  • Neuroprotective Studies : Cholinesterase inhibition assays for Alzheimer’s drug candidates, with IC₅₀ values used to quantify efficacy .

Q. What role does the indane-1,3-dione core play in organic electronics?

  • Methodology :

  • Dye-Sensitized Solar Cells (DSSCs) : The diketone group acts as an electron acceptor, enabling charge transfer in push-pull chromophores. UV-Vis spectroscopy and cyclic voltammetry are used to assess absorption spectra and redox potentials .
  • Photopolymerization : Derivatives like 4-isopropyloxy indane-1,3-dione serve as photoinitiators in free radical polymerization, analyzed via real-time FTIR to monitor conversion rates .

Advanced Research Questions

Q. How can computational methods optimize substituent effects on the bioactivity of 4-isopropyloxy indane-1,3-dione derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like M. tuberculosis enoyl-acyl carrier protein reductase (InhA). Substituents at the 2- or 4-positions enhance hydrophobic interactions in the enzyme’s active site .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict charge-transfer efficiency in optoelectronic applications .

Q. What mechanistic insights exist for palladium-catalyzed synthesis of indane-1,3-dione derivatives?

  • Methodology :

  • Isocyanide Insertion : Palladium(0) catalysts enable tert-butyl isocyanide insertion into aryl halides, forming intermediates that cyclize to yield indane-1,3-dione derivatives. Reaction optimization (e.g., solvent polarity, temperature) improves yields up to 92% .
  • Kinetic Studies : Monitoring via GC-MS or NMR identifies rate-limiting steps, such as oxidative addition of the aryl halide to Pd(0) .

Q. How do photophysical properties of 4-isopropyloxy indane-1,3-dione-based dyes compare to naphthalene analogs?

  • Methodology :

  • Solvatochromism Analysis : Kamlet-Taft parameters quantify solvent effects on intramolecular charge-transfer (ICT) bands. Indane-1,3-dione derivatives show red-shifted absorption (Δλ ~ 50 nm) compared to naphthalene analogs due to stronger electron-withdrawing effects .
  • Transient Absorption Spectroscopy : Measures excited-state lifetimes to assess suitability for light-harvesting applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.